![molecular formula C21H18N6O B2373304 N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034257-87-7](/img/structure/B2373304.png)
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including compounds similar in structure to N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
PARP Inhibitors in BRCA-1 and -2 Mutant Tumors
Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as poly(ADP-ribose)polymerase (PARP) inhibitors, effective in BRCA-1 and BRCA-2 deficient cancer cells. This class of compounds, including N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, shows promise in targeted cancer therapy (Jones et al., 2009).
Antiproliferative Activity in Cancer Cell Lines
Maggio et al. (2011) investigated N-phenyl-1H-indazole-1-carboxamides for their antiproliferative activity against various cancer cell lines. These compounds, including N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, showed significant inhibition of cell growth in certain cancer types, providing insights into their potential as anticancer agents (Maggio et al., 2011).
Novel Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, related to N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and evaluated them for cytotoxicity against human cancer cell lines. These compounds showed potential in the design of new anticancer agents (Kumar et al., 2009).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized compounds structurally related to N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, demonstrating antidepressant and nootropic activities. These findings suggest a potential role in central nervous system therapeutics (Thomas et al., 2016).
properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c28-21(25-17-7-6-15-10-24-26-19(15)8-17)16-11-27(12-16)20-9-18(22-13-23-20)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,24,26)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYPACUFYONIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
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